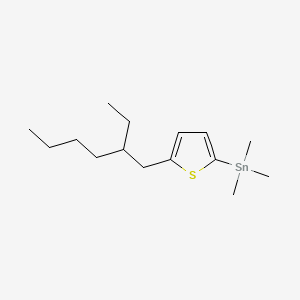

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

描述

属性

IUPAC Name |

[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLFNZXYTOTLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Lithiation of 2-(2-Ethylhexyl)thiophene

The most widely reported route involves lithiation of 2-(2-ethylhexyl)thiophene followed by stannylation. In a representative procedure (Sources):

-

Substrate Preparation : 2-(2-Ethylhexyl)thiophene is synthesized via alkylation of thiophene using 1-bromo-2-ethylhexane under basic conditions (yield: 58–80%).

-

Lithiation : The thiophene derivative is treated with n-BuLi (2.5–2.6 M in hexanes) at −78°C in anhydrous THF. This step selectively generates the 5-lithio intermediate.

-

Quenching with Trimethyltin Chloride : Addition of MeSnCl (1.0–1.2 equiv) at low temperature affords the target stannane after warming to room temperature.

Critical Parameters :

-

Temperature Control : Reactions below −70°C minimize ring-opening side reactions.

-

Solvent Purity : THF distilled over sodium/benzophenone ensures anhydrous conditions.

-

Stoichiometry : Excess MeSnCl (1.2–1.3 equiv) compensates for moisture sensitivity.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| n-BuLi Equiv | 1.05–1.10 | +15% vs. 1.0 |

| Reaction Time | 1–2 h at −78°C | Prevents decomposition |

| Workup Speed | <30 min post-quench | Avoids Sn-C cleavage |

Source achieved 92% yield using LDA (lithium diisopropylamide) instead of n-BuLi, though this requires stricter anhydrous handling.

Alternative Tin Exchange Routes

A less common approach involves transmetallation from silicon intermediates (Source):

-

Silylation : 2-(2-Ethylhexyl)-4-bromothiophene is treated with MeSiCl and LDA at −78°C to form (4-bromo-5-(2-ethylhexyl)thiophen-2-yl)trimethylsilane.

-

Lithiation-Sn Exchange :

Advantages :

-

Avoids direct handling of pyrophoric n-BuLi.

-

Enables sequential functionalization for asymmetric derivatives.

Challenges :

-

Lower overall yield (68% vs. 92% for direct method).

-

Requires additional purification after silylation.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

Key Spectral Data :

-

H NMR (CDCl): δ 7.11 (d, J = 3.4 Hz, 1H, Th-H3), 6.91 (d, J = 3.4 Hz, 1H, Th-H4), 2.75 (d, J = 6.8 Hz, 2H, CH), 0.88–0.92 (m, 6H, CHCH).

Mass Spectrometry :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Lithiation | 85–92 | 98–99 | High | 1.0 |

| Si-Sn Exchange | 68–75 | 95–97 | Medium | 1.8 |

Trade-offs :

-

Direct lithiation excels in yield and simplicity but requires cryogenic equipment.

-

Si-Sn routes enable modular synthesis but incur higher costs from silylation reagents.

Industrial-Scale Adaptations

化学反应分析

Types of Reactions

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Trimethyltin Chloride: A reagent used in the initial stannylation process.

Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

Substituted Thiophenes: Products of substitution reactions where the trimethylstannane group is replaced by other functional groups.

Coupled Products: Products of coupling reactions, such as biaryl compounds formed through Stille coupling.

科学研究应用

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:

Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic solar cells and light-emitting diodes.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules through coupling reactions.

Photocatalysis: Employed in the development of photocatalysts for hydrogen evolution and other photochemical processes.

作用机制

The mechanism of action of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane in chemical reactions involves the activation of the trimethylstannane group, which facilitates the formation of new carbon-carbon bonds. In coupling reactions, the palladium catalyst coordinates with the stannane group, enabling the transfer of the organic moiety to the coupling partner. This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to yield the coupled product .

相似化合物的比较

(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane

Structure : This compound features a bithiophene core with a hexyl side chain and a trimethylstannane group.

Key Differences :

- The hexyl substituent (linear alkyl chain) vs. 2-ethylhexyl (branched alkyl) affects polymer solubility and crystallinity. Branched chains like 2-ethylhexyl reduce aggregation, improving thin-film morphology .

- Applications: Used in polymers with dibromobenzo-thiadiazole for OPVs, though device efficiencies may vary due to differences in backbone rigidity .

(E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)ethene

Structure : A symmetrical dimer with two thiophene-stannane units linked by an ethene bridge.

Key Differences :

- The double bond enables planarization, enhancing conjugation and charge delocalization.

- The dual stannane groups allow bidirectional polymerization, creating crosslinked or alternating copolymers, unlike the single reactive site in the target compound .

Applications : Ideal for synthesizing rigid, high-molecular-weight polymers with tunable electronic properties.

[4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane)

Structure : A benzo[1,2-b:4,5-b']dithiophene (BDT) core with chlorinated thiophene-stannane units.

Key Differences :

- The BDT core improves electron donation and thermal stability compared to single thiophene units.

- Chlorine substituents lower the HOMO level, increasing open-circuit voltage (V_OC) in OPVs .

Applications : Used in high-performance OPVs with power conversion efficiencies (PCEs) exceeding 12% due to optimized energy-level alignment .

生物活性

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound that has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Molecular Formula : C13H20S

- Molecular Weight : 236.4 g/mol

- CAS Number : 1429306-71-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with trimethylstannyl chloride under controlled conditions. Characterization is often conducted using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas, particularly due to its interactions with cellular pathways.

The compound is believed to exert its biological effects through modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial in cancer biology.

Case Studies and Research Findings

-

Antitumor Activity

- A study investigated the anti-tumor potential of related thiophene derivatives, revealing that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivatives showed IC50 values in the low micromolar range, suggesting that structural modifications can enhance biological activity .

-

Antioxidant Properties

- Research has indicated that thiophene-based compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH radical scavenging assays, where higher scavenging activity correlates with better biological outcomes.

- Polymer Applications

Data Tables

常见问题

Q. What synthetic methodologies are commonly employed to prepare (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane, and how are reaction conditions optimized?

The synthesis typically involves Stille coupling precursors, where the stannane moiety serves as a key monomer in polymerizations. A standard procedure includes:

- Catalytic System : Pd₂(dba)₃ (palladium catalyst) and tri(o-tolyl)phosphine in anhydrous chlorobenzene .

- Temperature Control : Ramp to 180°C for 10 min, followed by 30 min at 180°C under nitrogen .

- Purification : Column chromatography or precipitation in methanol to isolate the product.

Yield optimization relies on precise stoichiometry of monomers (e.g., dibromo-thiophene derivatives) and catalyst loading ratios .

Q. How is the purity and structural integrity of this stannane compound validated in academic research?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration .

- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis (e.g., Mn = 19.2 kDa, Đ = 2.2 in copolymers) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₂₄H₃₈SSn) .

Q. What role does this compound play in the development of organic electronic materials?

It acts as a critical monomer in conjugated polymers for:

- Organic Solar Cells (OSCs) : As a donor unit in benzo[1,2-b:4,5-b']dithiophene (BDT)-based copolymers, enabling π-orbital overlap for charge transport .

- Polymer Synthesis : Facilitates Stille polycondensation with selenophene or thienothiophene acceptors to tune bandgaps .

Advanced Research Questions

Q. How do researchers address inconsistencies in device performance when using stannane-based polymers?

Contradictions in power conversion efficiency (PCE) often arise from:

- Batch-to-Batch Variability : Trace impurities (<1%) in the stannane monomer can disrupt polymer crystallinity. Mitigation involves rigorous purification (e.g., Soxhlet extraction) .

- Structural Defects : Side reactions during polymerization (e.g., β-linkages in thiophene units) reduce charge mobility. MALDI-TOF MS is used to identify end-group defects .

- Solvent Anisotropy : Chlorobenzene vs. chloroform affects polymer aggregation; in-situ grazing-incidence XRD is employed to correlate solvent choice with morphology .

Q. What strategies are used to optimize the electron-deficient acceptor pairing with this stannane donor in copolymer systems?

Advanced approaches include:

- Ternary Systems : Blending with non-fullerene acceptors (e.g., ITIC-Th) to enhance photon harvesting .

- Side-Chain Engineering : Modifying the 2-ethylhexyl group to balance solubility and π-stacking (e.g., branching vs. linear alkyl chains) .

- DFT Calculations : Predicting HOMO/LUMO alignment between donor (stannane) and acceptor (e.g., isoindigo) units to minimize voltage losses .

Q. How are spectroscopic and computational methods integrated to resolve ambiguities in the compound’s reactivity?

- UV-Vis/NIR Spectroscopy : Identifies charge-transfer states in copolymers, with discrepancies in absorption edges addressed via time-dependent DFT .

- X-ray Crystallography : Rarely applicable due to polymer amorphousness, but single-crystal analogs (e.g., ethyl thiophene carboxylate derivatives) provide bond-length references .

- Kinetic Studies : Monitoring Stille coupling efficiency using in-situ ¹¹⁹Sn NMR to detect trimethyltin iodide byproducts .

Methodological Challenges and Solutions

Q. What precautions are critical when handling this compound?

Q. How do researchers reconcile discrepancies between theoretical and experimental molecular weights in polymerization?

- End-Group Analysis : Using bromine or thiophene end-cappers to quantify termination events via ¹H NMR integration .

- MALDI-TOF Calibration : Adjusting matrix conditions (e.g., dithranol vs. DHB) to detect high-Mw polymer chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。